molecular formula C13H15ClN2O3 B2809590 (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide CAS No. 2411178-62-4

(2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide

Cat. No. B2809590
CAS RN: 2411178-62-4
M. Wt: 282.72
InChI Key: PCZWZAKATYDRKT-ZYHUDNBSSA-N
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Description

(2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide, also known as CPON, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPON is a hydrazide derivative that has been synthesized through a specific method, and its unique structure has been studied to understand its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In

Mechanism Of Action

The mechanism of action of (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function. (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide has also been shown to disrupt the formation of microtubules, which are involved in cell division and movement.
Biochemical and Physiological Effects:
(2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide can induce apoptosis, or programmed cell death, in cancer cells. (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide has also been shown to inhibit the replication of certain viruses and fungi. In vivo studies have shown that (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide can improve cognitive function in animal models of Alzheimer's disease. (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide has also been shown to exhibit anti-inflammatory and antioxidant activities.

Advantages And Limitations For Lab Experiments

(2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide is also relatively inexpensive compared to other compounds that exhibit similar activities. However, (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide has some limitations, including its low aqueous solubility, which can make it difficult to administer in vivo. (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide also has limited bioavailability, which can limit its effectiveness as a drug.

Future Directions

There are several future directions for (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide research, including its potential use as a drug for neurological disorders such as Alzheimer's disease. (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide could also be studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Furthermore, (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide could be modified to improve its solubility and bioavailability, which could enhance its effectiveness as a drug. Finally, (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide could be studied for its potential use in combination therapies with other drugs to improve their effectiveness.

Synthesis Methods

The synthesis of (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide involves the reaction of (2R,3R)-3-phenyloxolane-2-carbohydrazide with 2-chloroacetyl chloride in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through purification techniques such as column chromatography or recrystallization. The yield of (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide can vary depending on the reaction conditions, but it has been reported to be around 60-70%.

Scientific Research Applications

(2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide has been studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, antiviral, and antifungal activities, making it a promising candidate for drug development. (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide has also been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurological disorders such as Alzheimer's disease. Furthermore, (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

(2R,3R)-N'-(2-chloroacetyl)-3-phenyloxolane-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c14-8-11(17)15-16-13(18)12-10(6-7-19-12)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,15,17)(H,16,18)/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZWZAKATYDRKT-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C2=CC=CC=C2)C(=O)NNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@H]1C2=CC=CC=C2)C(=O)NNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide

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